Cas no 93489-09-9 (1-ethoxy-2-(isocyanatomethyl)benzene)
1-ethoxy-2-(isocyanatomethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-ethoxy-2-(isocyanatomethyl)-
- 1-ethoxy-2-(isocyanatomethyl)benzene
- 2-ETHOXY BENZYL ISOCYANATE
- 2-Ethoxybenzyl isocyanate
- DTXSID80405074
- 93489-09-9
- OSZCTNHVFQDBBY-UHFFFAOYSA-N
- SCHEMBL1953700
- 1-isocyanatomethyl-2-ethoxy-benzene
- EN300-1848945
- 1-ethoxy-2-isocyanatomethyl-benzene
- AKOS015889416
-
- Inchi: 1S/C10H11NO2/c1-2-13-10-6-4-3-5-9(10)7-11-8-12/h3-6H,2,7H2,1H3
- InChI Key: OSZCTNHVFQDBBY-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC=CC=1CN=C=O
Computed Properties
- Exact Mass: 177.07900
- Monoisotopic Mass: 177.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.059 g/mL at 25 °C(lit.)
- Boiling Point: 259 °C(lit.)
- Flash Point: 102 °C
- Refractive Index: n20/D 1.5185(lit.)
- PSA: 38.66000
- LogP: 1.92110
1-ethoxy-2-(isocyanatomethyl)benzene Security Information
- Hazard Category Code: 20/21/22-36/37/38-42/43
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38; R42/43
1-ethoxy-2-(isocyanatomethyl)benzene Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-ethoxy-2-(isocyanatomethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848945-0.05g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1848945-0.1g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1848945-0.25g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1848945-0.5g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1848945-1.0g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1848945-2.5g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1848945-5.0g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1848945-10.0g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1848945-1g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1848945-5g |
1-ethoxy-2-(isocyanatomethyl)benzene |
93489-09-9 | 5g |
$2650.0 | 2023-09-19 |
1-ethoxy-2-(isocyanatomethyl)benzene Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-ethoxy-2-(isocyanatomethyl)benzene
Research Brief on 1-ethoxy-2-(isocyanatomethyl)benzene (CAS: 93489-09-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
1-ethoxy-2-(isocyanatomethyl)benzene (CAS: 93489-09-9) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This aromatic isocyanate derivative has recently garnered attention due to its versatile reactivity and potential applications in drug discovery, bioconjugation, and materials science. The compound's unique structural features, including the ethoxy and isocyanato functional groups, make it a valuable building block for the synthesis of more complex molecules with tailored properties.
Recent studies have explored the use of 1-ethoxy-2-(isocyanatomethyl)benzene as a key intermediate in the synthesis of novel bioactive compounds. Its isocyanate group enables efficient conjugation with nucleophiles such as amines and alcohols, facilitating the development of targeted drug delivery systems and diagnostic agents. For instance, researchers have employed this compound in the design of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways, demonstrating promising results in preclinical models.
In the realm of bioconjugation, 1-ethoxy-2-(isocyanatomethyl)benzene has been utilized to modify biomolecules such as proteins and peptides, enhancing their stability and functionality. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound to create stable protein-drug conjugates with improved pharmacokinetic properties. The ethoxy group's presence was found to influence the compound's solubility and reactivity, offering tunable parameters for optimization.
From a synthetic chemistry perspective, advancements in the preparation and handling of 1-ethoxy-2-(isocyanatomethyl)benzene have been notable. Recent protocols emphasize safer and more efficient methods for its synthesis, addressing challenges related to the instability of isocyanate groups. Innovations in catalysis and reaction conditions have enabled higher yields and purity, as documented in a 2024 ACS Catalysis publication. These developments are critical for scaling up production and ensuring reproducibility in research applications.
The pharmacological potential of derivatives stemming from 1-ethoxy-2-(isocyanatomethyl)benzene is another area of active investigation. Preliminary data from cellular assays suggest that certain derivatives exhibit selective activity against cancer cell lines, with mechanisms involving interference with microtubule dynamics. Ongoing structure-activity relationship (SAR) studies aim to refine these compounds for enhanced efficacy and reduced toxicity, as highlighted in a recent Bioorganic & Medicinal Chemistry Letters article.
In conclusion, 1-ethoxy-2-(isocyanatomethyl)benzene (CAS: 93489-09-9) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its applications span from drug discovery to bioconjugation, supported by continuous improvements in synthetic methodologies and a growing understanding of its biological interactions. Future research is expected to further elucidate its potential, particularly in the development of next-generation therapeutics and diagnostic tools. Researchers are encouraged to explore its utility in interdisciplinary contexts, leveraging its chemical versatility for innovative solutions in healthcare and beyond.
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